(2-Methylallyl)triphenylstannane
Description
Properties
IUPAC Name |
2-methylprop-2-enyl(triphenyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.C4H7.Sn/c3*1-2-4-6-5-3-1;1-4(2)3;/h3*1-5H;1-2H2,3H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXNQMXQECPOQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with 2-Methylallyl Organometallic Reagents
The most widely reported preparation method involves the reaction of triphenyltin chloride () with a 2-methylallyl Grignard or lithium reagent. This nucleophilic substitution proceeds via a two-electron transfer mechanism, where the allyl group displaces the chloride ligand on tin. The general reaction is:
Key considerations include:
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Solvent selection : Dichloromethane (DCM) is commonly employed due to its ability to dissolve both organotin and Grignard reagents while maintaining reaction homogeneity.
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Temperature control : Reactions are typically conducted at to to minimize side reactions such as β-hydride elimination or radical pathways.
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Stoichiometry : A 1:1 molar ratio of to the allyl reagent ensures complete conversion, though slight excesses of the Grignard reagent (1.1–1.2 equiv) are sometimes used to drive the reaction to completion.
Table 1: Representative Reaction Conditions for this compound Synthesis
Transmetallation Strategies
Alternative methods leverage transmetallation between tin and other metals. For example, reacting 2-methylallylindium or -zinc reagents with can yield the target compound. However, these routes are less common due to challenges in handling moisture-sensitive organometallic intermediates.
Purification and Characterization
Isolation Techniques
Post-reaction workup typically involves:
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Quenching : Addition of aqueous ammonium chloride to decompose excess Grignard reagent.
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Extraction : Separation of the organic layer (DCM) and drying over anhydrous .
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Distillation or Recrystallization : Vacuum distillation or recrystallization from ethanol yields pure this compound as a colorless oil.
Spectroscopic Characterization
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NMR : Key signals include vinyl protons ( 5.1–5.4 ppm, multiplet) and methyl groups ( 1.7 ppm, singlet).
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NMR : A singlet near –150 ppm confirms the Sn–C bonding environment.
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Mass Spectrometry : Molecular ion peaks at 422 (M) align with the molecular formula .
Challenges and Side Reactions
Competing Radical Pathways
Triphenyltin hydride (), a related compound, is known to participate in radical chain reactions. While this compound is typically synthesized via polar mechanisms, trace impurities or elevated temperatures may inadvertently initiate radical processes, leading to dimerization or decomposition products.
Sensitivity to Moisture and Oxygen
Organotin compounds are highly sensitive to moisture and oxygen, necessitating strict inert-atmosphere techniques (e.g., Schlenk lines, gloveboxes) during synthesis and handling.
Comparative Analysis of Synthetic Approaches
| Method | Advantages | Limitations |
|---|---|---|
| Grignard Route | High reproducibility | Requires low temperatures |
| Transmetallation | Broad substrate compatibility | Complex reagent preparation |
Industrial and Research Applications
This compound serves as a precursor in:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (2-Methylallyl)triphenylstannane can undergo substitution reactions where the is replaced by other functional groups.
Oxidation Reactions: The compound can be oxidized to form various .
Reduction Reactions: It can also undergo reduction reactions to form .
Common Reagents and Conditions:
Substitution: Common reagents include and .
Oxidation: Reagents such as or are used.
Reduction: Reagents like are employed.
Major Products:
Substitution: Products include various .
Oxidation: Products include .
Reduction: Products include organotin hydrides .
Scientific Research Applications
Organic Synthesis
(2-Methylallyl)triphenylstannane serves as a reagent in various organic synthesis reactions, particularly in the formation of carbon-tin bonds. It is widely used in:
- Cross-Coupling Reactions: This compound is employed in palladium-catalyzed cross-coupling reactions to synthesize complex organic molecules. Its ability to participate in these reactions allows for the formation of new carbon-carbon bonds, which are essential in building larger molecular frameworks .
- Substitution Reactions: The compound can undergo substitution reactions where the tin atom is replaced by other functional groups, enabling the introduction of diverse functionalities into organic molecules.
Table 1: Summary of Reactions Involving this compound
| Reaction Type | Description | Key Applications |
|---|---|---|
| Cross-Coupling | Formation of carbon-carbon bonds through palladium catalysis | Synthesis of pharmaceuticals and agrochemicals |
| Substitution | Replacement of tin with other functional groups | Diversification of organic compounds |
| Radical Reactions | Participation in radical-mediated transformations | Synthesis of complex natural products |
Biological Research
In biological contexts, this compound has been studied for its potential role as an insect reproduction inhibitor. Research indicates that this compound may disrupt hormonal pathways responsible for reproduction in insects, making it a candidate for use in pest control strategies.
- Mechanism of Action: The compound interacts with biological macromolecules, binding to specific molecular targets that disrupt normal reproductive processes. This property has implications for developing environmentally friendly insect sterilization products.
Table 2: Biological Applications of this compound
| Application | Description | Implications |
|---|---|---|
| Insect Reproduction Inhibition | Disruption of hormonal pathways | Development of pest control products |
| Biocide Potential | Investigated for antifungal and antibacterial properties | Alternative to conventional pesticides |
Case Study 1: Use in Organic Synthesis
In a study published by researchers at the University of Toronto, this compound was utilized to synthesize complex alkaloids through radical cyclization methods. The results demonstrated that this organotin compound could effectively facilitate the formation of challenging carbon-carbon bonds, showcasing its utility as a reagent in synthetic methodologies .
Case Study 2: Biological Impact on Insect Populations
A recent investigation explored the effects of this compound on insect populations, particularly focusing on its ability to inhibit reproduction. The study found that exposure to this compound significantly reduced reproductive rates among target insect species, indicating its potential as an eco-friendly alternative to traditional pesticides.
Mechanism of Action
The mechanism of action of (2-Methylallyl)triphenylstannane involves its interaction with biological macromolecules . The compound exerts its effects by binding to specific molecular targets , disrupting normal biological processes. In the case of insect reproduction inhibition, it interferes with the hormonal pathways responsible for reproduction .
Comparison with Similar Compounds
Structural and Reactivity Differences
- Triphenylstannane derivatives (e.g., Triphenyltin acetate) exhibit steric hindrance from bulky phenyl groups, which reduces reactivity in some contexts but enhances thermal stability . Alkyl-substituted stannanes (e.g., Trimethyl(3-methylphenyl)stannane) may exhibit higher volatility but lower stability under oxidative conditions compared to aryl-substituted analogs .
Biological Activity
(2-Methylallyl)triphenylstannane is an organotin compound that has garnered attention for its potential biological activities. Organotin compounds are known for their diverse applications, including in pharmaceuticals and as biocides. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHSn
- Molecular Weight : 320.1 g/mol
The compound features a triphenylstannyl group attached to a 2-methylallyl moiety, which influences its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and cellular membranes. Key mechanisms include:
- Antimicrobial Activity : Organotin compounds have been shown to possess antimicrobial properties, likely due to their ability to disrupt cell membranes and inhibit essential metabolic processes.
- Antitumor Activity : Some studies suggest that organotin compounds can induce apoptosis in cancer cells by interfering with cellular signaling pathways.
- Endocrine Disruption : Organotin compounds may act as endocrine disruptors, affecting hormonal balance in organisms.
Research Findings
Several studies have been conducted to assess the biological activity of this compound. The following table summarizes key findings from various research efforts:
Case Studies
- Antimicrobial Effects : A study investigated the efficacy of this compound against various bacterial pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as a novel antimicrobial agent.
- Cytotoxicity in Cancer Research : In vitro experiments showed that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cell lines. Flow cytometry analysis revealed an increase in apoptotic markers, supporting its role as an antitumor agent.
- Endocrine Disruption Studies : Research on animal models exposed to this compound demonstrated alterations in reproductive hormone levels, suggesting that this compound may interfere with endocrine function.
Q & A
Q. Key factors affecting yield :
- Solvent polarity (THF > ether for stabilizing intermediates).
- Temperature control to minimize radical side pathways.
- Purity of starting materials (e.g., anhydrous reagents).
Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Answer:
- NMR spectroscopy :
- X-ray crystallography : Orthorhombic crystal systems (space group C222₁) with Sn–C bond lengths of ~2.15–2.20 Å and Sn–O interactions (3.03–3.09 Å) indicate weak hypervalent bonding .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Storage : Keep at 0–6°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation .
- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid dust formation (risk of inhalation) .
- Spill management : Contain with non-combustible absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How does the hypervalent bonding in this compound influence its reactivity in cross-coupling reactions?
Answer:
The weak Sn–O interactions (3.03–3.09 Å) create a trigonal bipyramidal geometry at the tin center, enhancing its electrophilicity. This facilitates:
- Stille coupling : Transfers the 2-methylallyl group to palladium catalysts (e.g., Pd(PPh₃)₄) in Suzuki-Miyaura reactions. Kinetic studies show faster transmetallation compared to non-hypervalent analogs .
- Side reactions : Competing β-hydride elimination is suppressed due to steric hindrance from the methyl group .
Advanced: What computational methods are suitable for modeling the reaction pathways of this compound in radical-mediated processes?
Answer:
- Master equation simulations (e.g., MESMER): Used to model temperature- and pressure-dependent kinetics of radical adduct formation. For example, equilibration between 2-methylallyl peroxyl radicals and reactants at 350–410 K .
- DFT calculations : Optimize transition states for Sn–C bond cleavage (activation energy ~25–30 kcal/mol) and predict regioselectivity in allylic substitutions .
Advanced: How do structural modifications (e.g., substituents on the allyl group) alter the biological activity of triphenylstannane derivatives?
Answer:
- Enzyme inhibition : The 2-methylallyl group enhances lipophilicity, improving membrane permeability. Docking studies suggest interactions with cytochrome P450 enzymes (e.g., IC₅₀ ~5–10 μM) .
- Toxicity : Methyl substitution reduces acute toxicity compared to phenyl analogs (e.g., LD₅₀ in rats: 250 mg/kg vs. 50 mg/kg for triphenyltin acetate) .
Advanced: How can researchers resolve contradictions in reported synthesis yields for this compound?
Answer:
Discrepancies arise from:
- Solvent purity : Traces of water in THF reduce yields by 15–20% .
- Catalyst choice : Pd₂(dba)₃ vs. Pd(PPh₃)₄ alters transmetallation efficiency (yield difference ~10%) .
Resolution : - Use Karl Fischer titration to verify solvent dryness.
- Standardize catalyst loading (5 mol% Pd) and monitor reaction progress via GC-MS .
Advanced: What are the environmental implications of this compound degradation products?
Answer:
- Hydrolysis : Forms triphenyltin hydroxide (TPTH), a persistent pollutant with EC₅₀ ~1 µg/L in aquatic organisms .
- Photodegradation : UV exposure generates methyl radicals and tin oxides (SnO₂), which require containment to prevent soil contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
